molecular formula C14H15N3OS B2626408 2-(4,6-dimethylpyrimidin-2-ylthio)-N-phenylacetamide CAS No. 304662-20-2

2-(4,6-dimethylpyrimidin-2-ylthio)-N-phenylacetamide

Cat. No. B2626408
CAS RN: 304662-20-2
M. Wt: 273.35
InChI Key: ORAFRRUJMKZSGV-UHFFFAOYSA-N
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Description

The compound “2-[(4,6-dimethylpyrimidin-2-yl)thio]propanoic acid” has a CAS Number: 433242-31-0 and a molecular weight of 212.27 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

A series of 2-anilinopyrimidines including novel derivatives has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .


Molecular Structure Analysis

The linear formula for “2-[(4,6-dimethylpyrimidin-2-yl)thio]propanoic acid” is C9 H12 N2 O2 S . The molecular weight is 212.27 .


Chemical Reactions Analysis

The synthesis of 2-anilinopyrimidines has been achieved by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives . The results reported demonstrate the efficacy of microwaves in the synthesis of the title heterocyclic compounds as compared to the results obtained with conventional heating .


Physical And Chemical Properties Analysis

The physical form of “2-[(4,6-dimethylpyrimidin-2-yl)thio]propanoic acid” is solid . It has a molecular weight of 212.27 .

Safety and Hazards

Sigma-Aldrich provides “2-[(4,6-dimethylpyrimidin-2-yl)thio]propanoic acid” to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product and the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-10-8-11(2)16-14(15-10)19-9-13(18)17-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAFRRUJMKZSGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,6-dimethylpyrimidin-2-ylthio)-N-phenylacetamide

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